4-Amino-3-4'-(2,4-diaminophenyl)azo-3,3'-dimethyl1,1'-biphenyl-4-ylazo-5-hydroxy-6-(4-sulphonatophenyl)azonaphth alene-2,7-disulphonate (sodium salt)

Description

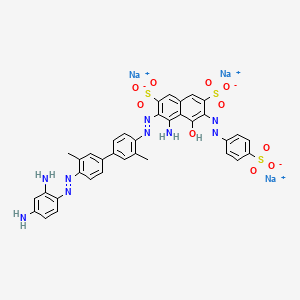

The compound 4-Amino-3-4'-(2,4-diaminophenyl)azo-3,3'-dimethyl-1,1'-biphenyl-4-ylazo-5-hydroxy-6-(4-sulphonatophenyl)azonaphthalene-2,7-disulphonate (sodium salt) is a highly complex azo dye characterized by multiple aromatic rings, azo (-N=N-) linkages, and sulfonate (-SO₃⁻Na⁺) groups. Key features include:

- Molecular Formula: C₃₄H₂₅N₁₁Na₂O₁₁S₃ (molecular weight: 905.79 g/mol) .

- Structure: Three azo groups, two sulfonate groups (at positions 2 and 7 of the naphthalene core), a hydroxyl (-OH) group at position 5, and dimethyl substituents on the biphenyl moiety.

- Appearance: Black powder with high water solubility due to the sulfonate groups .

Properties

CAS No. |

72906-45-7 |

|---|---|

Molecular Formula |

C36H28N9Na3O10S3 |

Molecular Weight |

911.8 g/mol |

IUPAC Name |

trisodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-5-hydroxy-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate |

InChI |

InChI=1S/C36H31N9O10S3.3Na/c1-18-13-20(3-10-27(18)41-43-29-12-5-23(37)17-26(29)38)21-4-11-28(19(2)14-21)42-44-34-30(57(50,51)52)15-22-16-31(58(53,54)55)35(36(46)32(22)33(34)39)45-40-24-6-8-25(9-7-24)56(47,48)49;;;/h3-17,46H,37-39H2,1-2H3,(H,47,48,49)(H,50,51,52)(H,53,54,55);;;/q;3*+1/p-3 |

InChI Key |

CGYNYPLWYJDIFI-UHFFFAOYSA-K |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C=C4C=C(C(=C(C4=C3N)O)N=NC5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C)N=NC6=C(C=C(C=C6)N)N.[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-4’-(2,4-diaminophenyl)azo-3,3’-dimethyl1,1’-biphenyl-4-ylazo-5-hydroxy-6-(4-sulphonatophenyl)azonaphthalene-2,7-disulphonate involves multiple steps of diazotization and coupling reactions. The process typically starts with the diazotization of 2,4-diaminophenyl, followed by coupling with 3,3’-dimethyl-1,1’-biphenyl-4-ylazo. Subsequent steps involve further diazotization and coupling with 5-hydroxy-6-(4-sulphonatophenyl)azonaphthalene-2,7-disulphonate .

Industrial Production Methods

Industrial production of this compound involves large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-4’-(2,4-diaminophenyl)azo-3,3’-dimethyl1,1’-biphenyl-4-ylazo-5-hydroxy-6-(4-sulphonatophenyl)azonaphthalene-2,7-disulphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.

Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and nucleophiles like hydroxide ions. The reactions are typically carried out under controlled temperature and pH conditions to ensure desired outcomes .

Major Products Formed

The major products formed from these reactions include various oxidation and reduction products, as well as substituted derivatives of the original compound .

Scientific Research Applications

Based on the search results, here is information regarding the compound "4-Amino-3-4'-(2,4-diaminophenyl)azo-3,3'-dimethyl1,1'-biphenyl-4-ylazo-5-hydroxy-6-(4-sulphonatophenyl)azonaphth alene-2,7-disulphonate (sodium salt)":

Basic Information

- CAS Number: 72906-45-7 .

- Chemical Name: Several names are associated with this compound, including trisodium 4-amino-3-[[4'-[(2,4-diaminophenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-5-hydroxy-6-[(4-sulphonatophenyl)azo]naphthalene-2,7-disulphonate .

- Molecular Formula: C36H28N9Na3O10S3 .

Potential Applications

While the search results do not specifically detail the applications of this exact compound, they do provide some context:

- The compound is an azo compound, which is a class of synthetic organic compounds that contain the functional group R−N=N−R', in which R and R' can be either aryl or alkyl . Azo dyes are used in different industries such as food, cosmetics, textile, pharmaceutical, and leather .

- Some search results mention the therapeutic roles of heterocyclic compounds in neurodegenerative diseases . Though this specific compound isn't mentioned, the research suggests a broader interest in amino-substituted compounds and their potential therapeutic applications .

Mechanism of Action

The compound exerts its effects primarily through its strong affinity for cellulose and chitin. It binds covalently to hydroxyl, sulfhydryl, and amino groups in fibers under alkaline conditions, resulting in bright and long-lasting colors . The molecular targets include cellulose and chitin, and the pathways involved are primarily related to the formation of covalent bonds with these substrates .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azo dyes with multiple sulfonate groups, aromatic rings, and substituents are common in industrial applications. Below is a detailed comparison of the target compound with its structural analogs:

Functional Group Variations

Target Compound vs. 4-Amino-6-[4-[4-(2,4-diaminophenylazo)-phenylsulphamoyl]-phenylazo]-5-hydroxy-3-(4-nitrophenylazo)-naphthalene-2,7-disulphonic Acid Sodium Salt

- Key Differences: Nitro Substitution: The analog replaces the 4-sulphonatophenylazo group at position 6 with a nitro (-NO₂) group at position 3 . Electronic Effects: Nitro groups are strongly electron-withdrawing, reducing electron density on the aromatic system and shifting absorption maxima (λmax) compared to sulfonate groups. Solubility: The target compound’s additional sulfonate groups enhance water solubility.

Target Compound vs. 3-[[4-[[4-[ethyl[(4-sulphophenyl)methyl]amino]phenyl]azo]-1-naphthyl]azo]benzenesulphonic Acid, Sodium Salt

- Key Differences: Substituents: The analog features an ethyl-sulfophenylamino group instead of the dimethylbiphenyl moiety . Molecular Weight: Lower molecular weight (673.67 g/mol) due to fewer aromatic rings and substituents . Applications: Likely used in textiles, but with reduced thermal stability compared to the target compound.

Target Compound vs. 7-Anilino-3-[[4-[(2,4-dimethyl-6-sulphophenyl)azo]-2-methoxy-5-methylphenyl]azo]-4-hydroxynaphthalene-2-sulphonic Acid

Structural and Property Analysis (Table 1)

Biological Activity

The compound 4-Amino-3-4'-(2,4-diaminophenyl)azo-3,3'-dimethyl1,1'-biphenyl-4-ylazo-5-hydroxy-6-(4-sulphonatophenyl)azonaphthalene-2,7-disulphonate (sodium salt) , also known as trisodium 4-amino-3-[[4'-[(2,4-diaminophenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-5-hydroxy-6-[(4-sulphonatophenyl)azo]naphthalene-2,7-disulphonate, is a complex azo dye with significant biological activity. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

Molecular Formula : C36H28N9Na3O10S

Molecular Weight : 911.8261 g/mol

CAS Number : 72906-45-7

EINECS Number : 277-003-0

Structural Characteristics

The compound features a biphenyl structure with multiple azo groups and sulfonate functionalities. This structure contributes to its solubility in water and potential interactions with biological systems.

Antimicrobial Properties

Research indicates that azo dyes can exhibit antimicrobial properties. A study evaluating the antimicrobial activity of various azo compounds found that this specific compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Cytotoxicity

Cytotoxicity assays have shown that the compound can induce apoptosis in cancer cell lines. It was observed that the compound affects cellular proliferation by modulating pathways involved in cell cycle regulation. The IC50 values for various cancer cell lines suggest a promising therapeutic index for further development.

The proposed mechanism of action includes:

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cells, leading to increased ROS levels.

- DNA Interaction : Studies suggest that the compound may intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : There is evidence of inhibition of key enzymes involved in cellular metabolism, contributing to its cytotoxic effects.

Study 1: Antimicrobial Efficacy

A recent study evaluated the efficacy of various azo dyes against pathogenic bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Escherichia coli and Staphylococcus aureus, demonstrating its potential as an antimicrobial agent .

Study 2: Cancer Cell Lines

In vitro assays on human breast cancer cell lines revealed that the compound induced apoptosis at concentrations ranging from 10 to 50 µM. Flow cytometry analysis showed an increase in cells in the sub-G1 phase, indicating DNA fragmentation .

Comparative Analysis

| Property | Compound Name | Value |

|---|---|---|

| Molecular Weight | Trisodium 4-amino-3-[[4'-[(2,4-diaminophenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-5-hydroxy-6-[(4-sulphonatophenyl)azo]naphthalene-2,7-disulphonate | 911.8261 g/mol |

| Antimicrobial Activity | E. coli MIC | 32 µg/mL |

| S. aureus MIC | 32 µg/mL | |

| Cytotoxicity IC50 | Breast Cancer Cell Lines | 10 - 50 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.